Deoxycholicacid
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Overview
Description
Deoxycholic acid is a secondary bile acid produced by the metabolism of intestinal bacteria. It is one of the metabolic byproducts of cholic acid, a primary bile acid secreted by the liver. Deoxycholic acid plays a crucial role in the emulsification and absorption of dietary fats in the intestine. It is also used in various medical and cosmetic applications, particularly for the reduction of submental fat .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxycholic acid can be synthesized through several methods, including the oxidation of cholic acid. One common synthetic route involves the microbial fermentation of phytosterols using specific strains of Mycobacterium. This process yields intermediates that can be further converted into deoxycholic acid through chemical reactions .
Industrial Production Methods
Industrial production of deoxycholic acid often involves the extraction and purification from bile sources. The process includes several steps such as hydrolysis, crystallization, and filtration to obtain high-purity deoxycholic acid. Advanced methods also utilize enzymatic reactions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Deoxycholic acid undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduces ketones to hydroxyl groups.
Substitution: Replaces hydroxyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like thionyl chloride or phosphorus tribromide
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of deoxycholic acid, which have distinct properties and applications .
Scientific Research Applications
Deoxycholic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studies on its role in lipid metabolism and its effects on cellular processes.
Medicine: Employed in the treatment of gallstones and as an injectable for fat reduction.
Industry: Utilized in the formulation of pharmaceuticals and cosmetics .
Mechanism of Action
Deoxycholic acid exerts its effects by emulsifying dietary fats in the gut, facilitating their absorption. When injected subcutaneously, it disrupts the cell membranes of adipocytes, leading to cell lysis and the subsequent removal of fat cells by macrophages. This mechanism is particularly useful in cosmetic procedures for fat reduction .
Comparison with Similar Compounds
Deoxycholic acid is similar to other bile acids such as:
- Cholic acid
- Chenodeoxycholic acid
- Ursodeoxycholic acid
- Lithocholic acid
Uniqueness
Deoxycholic acid is unique in its strong emulsifying properties and its ability to disrupt adipocyte cell membranes, making it particularly effective for fat reduction treatments .
Properties
Molecular Formula |
C24H40O4 |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16-,17?,18?,19?,20?,21+,23?,24?/m1/s1 |
InChI Key |
KXGVEGMKQFWNSR-GPTTVZJUSA-N |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2C1([C@H](CC3C2CCC4C3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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